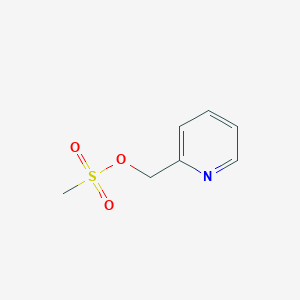

Methanesulfonic acid pyridin-2-ylmethyl ester

Descripción general

Descripción

Methanesulfonic acid pyridin-2-ylmethyl ester is an organic compound with the molecular formula C7H9NO3S It is a derivative of methanesulfonic acid and pyridine, combining the properties of both components

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methanesulfonic acid pyridin-2-ylmethyl ester can be synthesized through the esterification of methanesulfonic acid with pyridin-2-ylmethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methanesulfonic acid pyridin-2-ylmethyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Methanesulfonic acid derivatives.

Reduction: Pyridin-2-ylmethanol.

Substitution: Various substituted pyridin-2-ylmethyl esters.

Aplicaciones Científicas De Investigación

Methanesulfonic acid pyridin-2-ylmethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism by which methanesulfonic acid pyridin-2-ylmethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and pyridin-2-ylmethanol, which can then participate in various biochemical pathways. The compound’s ability to act as a nucleophile or electrophile makes it versatile in different chemical reactions.

Comparación Con Compuestos Similares

Methanesulfonic acid pyridin-2-ylmethyl ester can be compared with other similar compounds such as:

Methanesulfonic acid methyl ester: A simpler ester with similar reactivity but different applications.

Pyridin-2-ylmethyl acetate: Another ester with a different acid component, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to its combination of methanesulfonic acid and pyridine, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in various fields of research and industry.

Actividad Biológica

Methanesulfonic acid pyridin-2-ylmethyl ester (MSA-Py) is a compound derived from methanesulfonic acid and pyridin-2-ylmethyl moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and effects on various biological systems.

MSA-Py can be synthesized through the reaction of methanesulfonic acid with pyridin-2-ylmethyl alcohol. This reaction typically involves esterification, where the hydroxyl group of the alcohol reacts with the sulfonic acid to form an ester bond. The resulting compound retains the characteristics of both the sulfonic acid and the pyridine ring, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing a pyridine moiety often exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were reported as low as 0.03–0.06 μg/mL for certain derivatives, suggesting that MSA-Py may possess similar or enhanced antibacterial effects due to the presence of the methanesulfonic acid moiety .

The mechanism by which MSA-Py exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds similar to MSA-Py have been shown to inhibit key enzymes involved in bacterial replication and metabolism. For example, some derivatives inhibit GSK-3β activity significantly, which is crucial for cellular signaling in bacteria .

- Disruption of Membrane Integrity : The presence of a sulfonic acid group can enhance membrane permeability, leading to cell lysis in susceptible bacteria.

Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of MSA-Py against a panel of pathogenic bacteria. The results indicated that MSA-Py exhibited a potent inhibitory effect on bacterial growth with an IC50 value comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.03 | 0.25 |

| Streptococcus pyogenes | 0.06 | 0.5 |

| Haemophilus influenzae | 0.25 | 1 |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of MSA-Py. The compound demonstrated low toxicity with an LD50 greater than 1000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Propiedades

IUPAC Name |

pyridin-2-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPONWYYFOFPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.